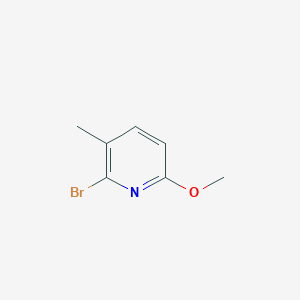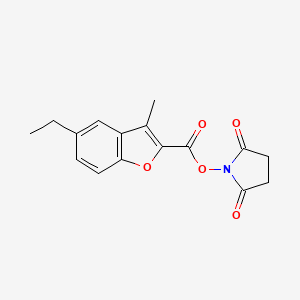
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with ethyl and methyl groups, and a pyrrolidinyl group attached to a carboxylate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-3-methylbenzofuran-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, where nucleophiles such as amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or modulating receptor activity. For example, it could inhibit the activity of certain proteases by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl ethylbenzoate
- 2,5-Dioxopyrrolidin-1-yl propylbenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both the benzofuran ring and the pyrrolidinyl group allows for diverse interactions with biological targets, making it a valuable compound for research in various fields.
属性
分子式 |
C16H15NO5 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-3-10-4-5-12-11(8-10)9(2)15(21-12)16(20)22-17-13(18)6-7-14(17)19/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
HSDULHBBYCQUKW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


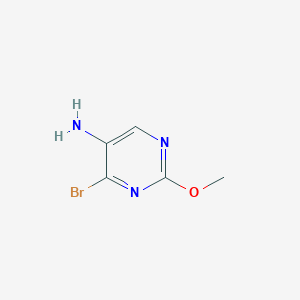
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)

![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

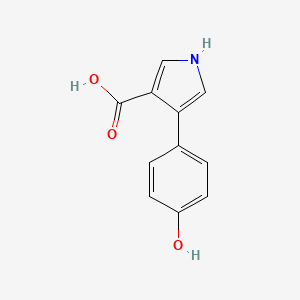
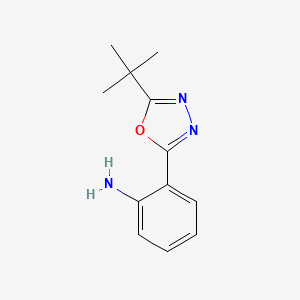
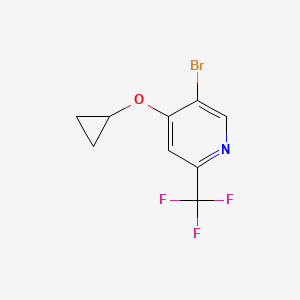
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
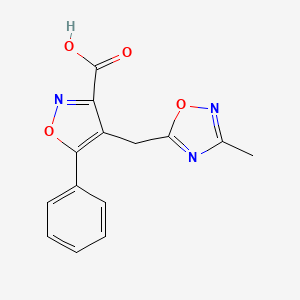
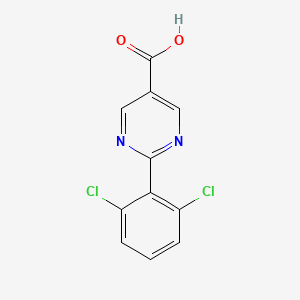

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
